Tert-butyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate
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Overview
Description
Tert-butyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This particular compound is characterized by the presence of a tert-butyl ester group and a thiadiazole moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate typically involves the reaction of tert-butyl bromoacetate with 3-methyl-1,2,4-thiadiazol-5-ol. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetonitrile or dimethylformamide (DMF) for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems and controlled reaction conditions helps in maintaining the consistency and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild heating.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Amines, alcohols; reactions often require a base like triethylamine and are conducted at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The thiadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]propionate: Similar structure with a propionate ester group instead of an acetate group.
Tert-butyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]butyrate: Contains a butyrate ester group, offering different reactivity and properties.
Tert-butyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]benzoate: Features a benzoate ester group, which can influence its biological activity and chemical behavior.
Uniqueness
Tert-butyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate is unique due to its specific combination of a tert-butyl ester group and a thiadiazole moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-6-10-8(15-11-6)13-5-7(12)14-9(2,3)4/h5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLJCGJJPLVOLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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